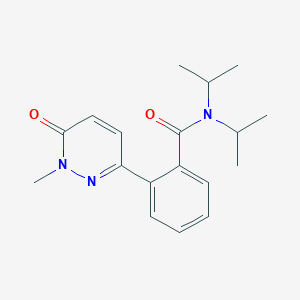

![molecular formula C17H23N3O B5550284 2,6-二甲基-3-[(4-甲基-1-哌嗪基)甲基]-4-喹啉醇](/img/structure/B5550284.png)

2,6-二甲基-3-[(4-甲基-1-哌嗪基)甲基]-4-喹啉醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinolinol derivatives, including structures similar to the specified compound, often involves complex reactions highlighting the compound's potential as positive inotropic agents or in neuroleptic drug development. For instance, derivatives of (1-piperazinyl)-2(1H)-quinolinone have been synthesized and examined for their activities on the heart, showcasing their potential inotropic effects (Tominaga et al., 1984; Banno et al., 1988).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives, including those with piperazinyl groups, has been extensively studied to understand their binding and interaction profiles. Such analyses are crucial in determining their pharmacological potential and understanding their mechanism of action on a molecular level. However, specific details on the molecular structure analysis of “2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol” were not directly found in the reviewed literature.

Chemical Reactions and Properties

The chemical reactivity of quinolinol derivatives typically involves interactions with biological targets, such as dopamine receptors, indicating their potential utility in various therapeutic areas. Some derivatives have been identified as mixed dopamine D2/D4 receptor antagonists (Zhao et al., 2000). The precise chemical reactions and properties often depend on the substituents present in the molecule.

科学研究应用

哺乳动物酶相互作用

一项研究探讨了氟喹诺酮类药物的 C-7 哌嗪环上的取代基对哺乳动物拓扑异构酶 II 和 DNA 拓扑酶的影响。研究发现,甲基在 C-7 哌嗪环上的位置影响了对哺乳动物酶的效力。观察到顺式-3,5-二甲基构型在较低药物浓度下不会刺激酶介导的 DNA 切割,而反式构型在明显较低的水平下具有活性。这表明像 2,6-二甲基-3-[(4-甲基-1-哌嗪基)甲基]-4-喹啉醇这样的化合物中哌嗪环的结构构型可能对哺乳动物酶具有选择性影响,这可能在药物设计中得到利用 (T. Gootz 等人,1994 年).

抗菌应用

另一项研究重点是合成 s-三嗪基噻唑烷酮类化合物作为抗菌剂,包括与 1-吡啶-2-基-哌嗪连接的衍生物。针对多种细菌和真菌评估了这些化合物的抗菌活性。该研究强调了使用 2,6-二甲基-3-[(4-甲基-1-哌嗪基)甲基]-4-喹啉醇的结构类似物开发新型抗菌剂的潜力 (Divyesh Patel 等人,2012 年).

神经药理学效应

合成了一系列 ω-(4-苯基-1-哌嗪基)-烷氧基-2 (1H)-喹啉酮衍生物,并测试了它们的抗甲基苯丙胺和抗肾上腺素活性,旨在开发一种新型抗精神病药物。这些衍生物表现出有效的抗甲基苯丙胺活性和高抗肾上腺素效力,这取决于 4-苯基-1-哌嗪基部分中苯基上的取代基。这表明 2,6-二甲基-3-[(4-甲基-1-哌嗪基)甲基]-4-喹啉醇及其类似物在神经药理学中的潜力 (K. Banno 等人,1988 年).

细胞毒活性

对苯并[b][1,6]萘啶类化合物的甲酰胺衍生物的细胞毒活性研究,其中包括类似于 2,6-二甲基-3-[(4-甲基-1-哌嗪基)甲基]-4-喹啉醇的修饰,揭示了对各种癌细胞系的有效细胞毒作用。这项研究提供了此类化合物在癌症治疗中潜在应用的见解 (L. Deady 等人,2003 年).

金属螯合物的抗菌活性

一项研究合成并表征了5-(4-甲基哌嗪基亚甲基)-8-羟基喹啉及其金属螯合物,并研究了它们的抗菌活性。研究结果表明,与 2,6-二甲基-3-[(4-甲基-1-哌嗪基)甲基]-4-喹啉醇在结构上相关的化合物的金属螯合物可能为开发抗菌剂提供一种新方法 (I. Patel & I. Vohra,2006 年).

安全和危害

未来方向

属性

IUPAC Name |

2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-12-4-5-16-14(10-12)17(21)15(13(2)18-16)11-20-8-6-19(3)7-9-20/h4-5,10H,6-9,11H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFVMACQBOAPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)

![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)

![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

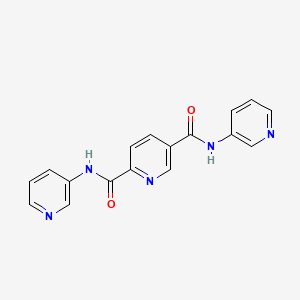

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)